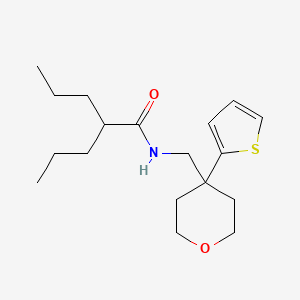
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiophene ring, a tetrahydropyran ring, and a pentanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the tetrahydropyran ring through the hydroalkoxylation of hydroxy olefins using catalysts such as platinum or lanthanide triflates . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
化学反应分析
Types of Reactions
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
科学研究应用
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
作用机制
The mechanism of action of 2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The tetrahydropyran ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the thiophene and amide groups.
Thiophene: A basic aromatic compound that forms the core structure of the target compound.
Pentanamide: A simple amide that serves as a building block for more complex molecules.
Uniqueness
2-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pentanamide is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a pentanamide chain
属性
CAS 编号 |
1208491-00-2 |
|---|---|
分子式 |
C18H29NO2S |
分子量 |
323.5 g/mol |
IUPAC 名称 |
2-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pentanamide |
InChI |
InChI=1S/C18H29NO2S/c1-3-6-15(7-4-2)17(20)19-14-18(9-11-21-12-10-18)16-8-5-13-22-16/h5,8,13,15H,3-4,6-7,9-12,14H2,1-2H3,(H,19,20) |
InChI 键 |
AFRPLALUVIJQQN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)C(=O)NCC1(CCOCC1)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















